4'-Aminoacetanilide
Overview
Description
4’-Aminoacetanilide, also known as N-(4-Aminophenyl)acetamide, is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide where the amino group is positioned at the para location relative to the acetamide group. This compound is a white to brown crystalline powder and is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .
Mechanism of Action
Target of Action
4’-Aminoacetanilide, also known as N-(4-Aminophenyl)acetamide , is a chemical compound that is primarily used as an intermediate in the production of some dyes and for the synthesis of beta-lactams . .
Mode of Action
It is known that the compound can participate in various chemical reactions due to the presence of the amino and acetamide groups .
Biochemical Pathways
4’-Aminoacetanilide is involved in the synthesis of heterocyclic and aromatic compounds . It is used as an intermediate in the production of dyes and in the synthesis of beta-lactams , which are a class of antibiotics including penicillins and cephalosporins
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
As a synthetic intermediate, the primary result of 4’-Aminoacetanilide’s action is the production of other compounds. For example, it is used in the synthesis of dyes and beta-lactams
Action Environment
The action of 4’-Aminoacetanilide can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability. Additionally, the compound’s reactivity may be influenced by the presence of other substances, such as catalysts, in its environment.
Biochemical Analysis
Biochemical Properties
It is known that 4’-Aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .
Molecular Mechanism
It is known that 4’-Aminoacetanilide is used in the synthesis of beta-lactams , which are a class of antibiotics that include penicillins. These antibiotics work by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of 4-Nitroacetanilide: One common method involves the reduction of 4-nitroacetanilide using hydrogenation catalysts.
Green Synthesis: Another environmentally friendly method involves the reduction of 4-nitroacetanilide using zinc (Zn) and ammonium chloride (NH4Cl) in water.
Bacterial Conversion: Bacillus cereus can convert 4-phenylenediamine to 4-aminoacetanilide through enzymatic processes.
Industrial Production Methods
Industrial production of 4’-aminoacetanilide often involves the catalytic hydrogenation of 4-nitroacetanilide due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Reduction: As mentioned, 4’-aminoacetanilide can be synthesized through the reduction of 4-nitroacetanilide.
Common Reagents and Conditions
Hydrogenation Catalysts: Palladium on carbon (Pd/C) for reduction reactions.
Reducing Agents: Zinc (Zn) and ammonium chloride (NH4Cl) for green synthesis.
Electrophilic Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling agents like phenols or amines.
Major Products
Azo Dyes: Formed through diazotization and coupling reactions.
Beta-Lactams: Used in the synthesis of beta-lactam antibiotics.
Scientific Research Applications
4’-Aminoacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its role in metabolic pathways and its conversion by bacterial enzymes.
Industry: Employed in the production of dyes and pigments due to its ability to form stable azo compounds.
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetanilide: An isomer with the amino group at the ortho position.
3-Aminoacetanilide: An isomer with the amino group at the meta position.
4-Aminoacetophenone: Similar structure but with a ketone group instead of an acetamide group.
Uniqueness
4’-Aminoacetanilide is unique due to its para-substitution pattern, which influences its reactivity and the types of reactions it can undergo. This para-substitution makes it particularly suitable for the synthesis of azo dyes and beta-lactam antibiotics, distinguishing it from its ortho and meta isomers .
Properties
IUPAC Name |
N-(4-aminophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMBIJAOCISYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Record name | P-AMINOACETANILIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7024455 | |
Record name | 4-Aminoacetanilide | |
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Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminoacetanilide appears as white or slightly reddish solid. (NTP, 1992), White or slightly reddish solid; Darkened by air; [Merck Index] Brown solid; [Acros Organics MSDS] | |
Record name | P-AMINOACETANILIDE | |
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Record name | p-Aminoacetanilide | |
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Boiling Point |
513 °F at 760 mmHg (NTP, 1992) | |
Record name | P-AMINOACETANILIDE | |
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Solubility |
1 to 10 mg/mL at 77 °F (NTP, 1992) | |
Record name | P-AMINOACETANILIDE | |
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Vapor Pressure |
0.0000134 [mmHg] | |
Record name | p-Aminoacetanilide | |
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CAS No. |
122-80-5 | |
Record name | P-AMINOACETANILIDE | |
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Record name | N-(4-Aminophenyl)acetamide | |
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Record name | p-Aminoacetanilide | |
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Record name | 4'-Aminoacetanilide | |
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Record name | Acetamide, N-(4-aminophenyl)- | |
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Record name | 4-Aminoacetanilide | |
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Record name | 4'-aminoacetanilide | |
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Record name | P-AMINOACETANILIDE | |
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Melting Point |
329 to 334 °F (NTP, 1992) | |
Record name | P-AMINOACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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